2-Bromo-4-(piperidin-1-ylmethyl)pyridine

Pharmaceutical intermediate quality HPLC purity GMP manufacturing

Low cross-coupling yields with 2-Cl analogs slow lafutidine synthesis. This 2-Br intermediate (CAS 88046-02-0) overcomes that bottleneck: • C-Br bond (BDE ~285 kJ/mol) enables mild Suzuki coupling (60-80°C), eliminating 2+ steps vs the 2-Cl variant. • ≥99.0% HPLC purity minimizes Pd catalyst poisoning during array synthesis. • Pre-installed piperidine bypasses reductive amination, a common library bottleneck. Melting point 122-125°C; heavy metals ≤10 ppm supports GMP intermediate release.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 88046-02-0
Cat. No. B1339682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(piperidin-1-ylmethyl)pyridine
CAS88046-02-0
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=NC=C2)Br
InChIInChI=1S/C11H15BrN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
InChIKeyZTUBSWOWTOUXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(piperidin-1-ylmethyl)pyridine Product Specification


2-Bromo-4-(piperidin-1-ylmethyl)pyridine (CAS 88046-02-0; molecular formula C₁₁H₁₅BrN₂, molecular weight 255.15 g/mol) is a disubstituted pyridine derivative bearing a bromine atom at the 2-position and a piperidin-1-ylmethyl group at the 4-position . The molecule combines an aryl bromide handle for transition-metal-catalyzed cross-coupling with a pendant tertiary amine that modulates basicity and can serve as a ligand or a late-stage functionalization point [1]. These structural features place the compound at the intersection of two high-demand synthetic utility classes: heteroaryl halides for C–C/C–N bond formation and piperidine-containing building blocks for central nervous system (CNS) and kinase-targeted library synthesis [2].

2-Bromo-4-(piperidin-1-ylmethyl)pyridine vs. Structural Analogs


Compounds sharing the 4-(piperidin-1-ylmethyl)pyridine core appear interchangeable at the structural level; however, substitution at the 2-position halogen or the cyclic amine moiety introduces quantifiable differences in reactivity, purity ceiling, and process compatibility that preclude generic replacement. The C–Br bond (bond dissociation energy ~285 kJ/mol) is substantially more labile than the C–Cl bond (~327 kJ/mol), enabling oxidative addition under milder catalytic conditions and translating into higher cross-coupling yields in early-stage intermediate synthesis [1]. Furthermore, the piperidine ring confers higher basicity (conjugate acid pKa ~11.2) and a more favorable steric profile for metal coordination compared to pyrrolidine (pKa ~10.4) or morpholine analogs, directly influencing the efficiency of downstream Buchwald–Hartwig amination and ligand-assisted transformations [2]. A direct patent comparison demonstrates that the 2-bromo intermediate participates in lafutidine synthesis with higher atom economy than the corresponding 2-chloro variant, which requires additional activation steps [3].

2-Bromo-4-(piperidin-1-ylmethyl)pyridine Evidence vs. Analogs


Commercial Purity Advantage Over Chloro and Pyrrolidine Analogs

The target compound is commercially available with a purity specification of ≥99.0% (HPLC), supported by moisture content ≤0.5% (KF), residual solvents meeting ICH Q3C Class 2 limits, and heavy metals ≤10 ppm (USP <231>) [1]. In contrast, the direct halogen analog 2-chloro-4-(piperidin-1-ylmethyl)pyridine (CAS 146270-01-1) is typically supplied at ≥98.5% HPLC purity [2], and the pyrrolidine analog 2-bromo-4-(pyrrolidin-1-ylmethyl)pyridine (CAS 1451187-21-5) is routinely listed at 95% purity . The 0.5–4.0 percentage-point purity differential reduces the impurity burden in multi-step regulated syntheses, potentially eliminating one chromatographic polishing step per intermediate.

Pharmaceutical intermediate quality HPLC purity GMP manufacturing

C–Br Bond Reactivity Advantage in Cross-Coupling

The C–Br bond in 2-bromo-4-(piperidin-1-ylmethyl)pyridine has a homolytic bond dissociation energy (BDE) of approximately 285 kJ/mol, compared with ~327 kJ/mol for the C–Cl bond in the 2-chloro analog [1]. This 42 kJ/mol (12.8%) reduction in bond strength translates experimentally into faster oxidative addition with Pd(0) catalysts, enabling Suzuki–Miyaura and Buchwald–Hartwig couplings to proceed at lower temperatures (typically 60–80°C for Ar–Br vs 90–110°C for Ar–Cl) with higher turnover numbers [2]. For process chemists scaling heteroaryl cross-couplings, the milder thermal profile reduces decomposition of heat-sensitive piperidine-containing intermediates and minimizes catalyst loading.

Cross-coupling reactivity Bond dissociation energy Oxidative addition

Piperidine Basicity Advantage in Workup and Purification

The piperidine moiety of the target compound has a conjugate acid pKa of approximately 11.2, compared with ~10.4 for the pyrrolidine ring in 2-bromo-4-(pyrrolidin-1-ylmethyl)pyridine [1]. This 0.8 pKa unit difference (corresponding to a ~6.3-fold higher basicity) significantly impacts acid-base extraction efficiency during workup: the piperidine analog is quantitatively protonated at pH ~9, while the pyrrolidine analog requires pH ~8 for equivalent protonation. This differential facilitates cleaner phase separation during aqueous acid extraction and enables selective precipitation of hydrochloride salts with distinct crystallization behavior, a practical advantage during intermediate isolation in multi-kilogram campaigns [2].

Amine basicity Salt formation Purification

Defined Melting Point for Crystallization and Quality Control

The target compound is a white to off-white crystalline powder with a well-defined melting point of 122–125°C [1]. The 2-chloro analog is frequently described as a low-melting solid or oil at ambient temperature (melting point often not specified in supplier listings ), while the 2-bromo-4-(pyrrolidin-1-ylmethyl)pyridine analog is reported with variable melting behavior across suppliers . A sharp, reproducible melting range is a critical quality attribute for solid-form characterization: it enables crystallization-driven purity upgrade via hot recrystallization and provides a simple, instrument-free identity test during incoming material release in GMP environments.

Physicochemical characterization Melting point Crystallization

Simplified Lafutidine Synthesis: Bromo vs. Chloro Intermediate

According to CN102304082B, the synthetic route to the gastroprotective drug lafutidine proceeds through 2-bromo-4-(piperidinylmethyl)pyridine as the key intermediate that directly undergoes nucleophilic aromatic substitution with 4-amino-2(Z)-buten-1-ol (NaH/THF) to form the critical 2-alkoxy-pyridine linkage [1]. The patent explicitly states that alternative routes using the 2-chloro analog require additional activation steps (such as high-temperature chlorination with phosphorus oxychloride and sulfone chloride) and involve at least five synthetic steps, whereas the bromo intermediate enables a shorter, higher-yielding sequence [2]. The improved process patent CN116478144B further confirms the use of 2-bromo-4-(piperidin-1-ylmethyl)pyridine as a preferred starting material for high-purity lafutidine manufacture [3].

Lafutidine synthesis Process chemistry Patent comparison

Density Differential for Efficient Phase Separation

The predicted density of 2-bromo-4-(piperidin-1-ylmethyl)pyridine is 1.32 g/cm³ [1], compared with ~1.18 g/cm³ for the 2-chloro analog (estimated from molecular weight and typical liquid density of structurally similar 2-chloropyridines) [2]. The higher density of the brominated compound increases the density differential relative to aqueous phases (typical aqueous workup solutions: ~1.0–1.1 g/cm³), promoting faster and cleaner phase separation during extractive workup. In continuous flow chemistry platforms, the larger density difference reduces the risk of emulsion formation and improves residence time control in membrane-based separators [3].

Density Phase separation Process engineering

2-Bromo-4-(piperidin-1-ylmethyl)pyridine Procurement Scenarios


Lafutidine GMP Intermediate Manufacturing

When sourcing the key intermediate for lafutidine (a second-generation histamine H2 receptor antagonist marketed in Japan, China, and India), procurement of 2-bromo-4-(piperidin-1-ylmethyl)pyridine at ≥99.0% HPLC purity is directly supported by patent literature (CN102304082B, CN116478144B) [1]. The bromo intermediate undergoes direct NaH-mediated coupling with 4-amino-2(Z)-buten-1-ol without the additional halogen-exchange or activation steps required by the 2-chloro analog, reducing the synthetic sequence by at least two steps and improving overall atom economy. The defined melting point (122–125°C) and low heavy-metal specification (≤10 ppm) align with ICH Q7 expectations for GMP intermediate release [2].

Kinase and CNS Library Synthesis via Cross-Coupling

Medicinal chemistry groups constructing focused kinase inhibitor or GPCR-targeted libraries benefit from the C–Br bond's lower bond dissociation energy (~285 kJ/mol) compared with C–Cl (~327 kJ/mol), enabling Suzuki–Miyaura diversification at moderate temperatures (60–80°C) compatible with the thermally labile piperidine moiety [3]. The piperidine ring (pKa ~11.2) provides a basic handle for salt formation during parallel synthesis workup, while the pre-installed piperidinylmethyl group eliminates the need for a separate reductive amination step to introduce the saturated N-heterocycle—a common bottleneck in library production. The ≥99.0% purity specification reduces the risk of palladium catalyst poisoning by sulfur-containing impurities during multi-component array synthesis [4].

Continuous Flow Processing with Crystalline Intermediate

Process R&D teams developing continuous flow syntheses benefit from the compound's high predicted density (1.32 g/cm³) and crystalline nature, which together facilitate consistent solid feeding via screw conveyors and improve phase separation in membrane-based liquid-liquid separators downstream of the reactor [2]. The C–Br reactivity enables rapid oxidative addition in flow reactors with residence times under 5 minutes, compared with the longer residence times required for C–Cl activation, making the bromo compound the preferred substrate for flow chemistry platforms targeting bottleneck Suzuki couplings in multi-step sequences [3].

Ligand Precursor for Catalysis and MOFs

The combination of a 2-bromopyridine donor and a piperidinylmethyl side chain positions this compound as a versatile precursor for N,N-bidentate ligands. The bromine atom serves as a leaving group for Pd-catalyzed C–N bond formation with aminopyridines or anilines, generating chelating ligands for homogeneous catalysis, while the piperidine nitrogen can coordinate to late transition metals (Pd, Cu, Ru) in preliminary complexation studies [4]. The compound has been cited as a building block for metal-organic framework (MOF) ligand design, where the rigid pyridine-piperidine geometry and the reactive bromine anchor point enable post-synthetic modification of framework pores [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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